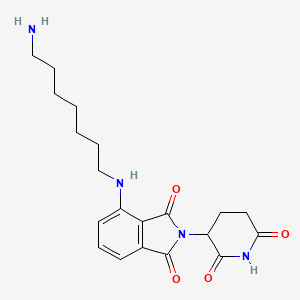

Pomalidomide-C7-NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H26N4O4 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

4-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H26N4O4/c21-11-4-2-1-3-5-12-22-14-8-6-7-13-17(14)20(28)24(19(13)27)15-9-10-16(25)23-18(15)26/h6-8,15,22H,1-5,9-12,21H2,(H,23,25,26) |

Clave InChI |

BVTLQQPLXRAFBQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCN |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide-C7-NH2: Structure, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C7-NH2 is a synthetic ligand-linker conjugate that plays a pivotal role in the rapidly advancing field of targeted protein degradation. As a derivative of the immunomodulatory drug pomalidomide, it functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It further details experimental protocols for its synthesis, characterization, and application in the development of Proteolysis Targeting Chimeras (PROTACs), offering a valuable resource for researchers in drug discovery and chemical biology.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins. A PROTAC molecule consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Pomalidomide has been identified as a potent ligand for the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex.[1] this compound is a derivative of pomalidomide featuring a seven-carbon alkyl linker with a terminal primary amine. This amine group serves as a versatile chemical handle for conjugation to a target protein ligand, making this compound a crucial building block in the synthesis of novel PROTACs.

Structure and Chemical Properties

The chemical structure of this compound, systematically named 4-((7-aminoheptyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is characterized by the pomalidomide core attached to a C7-amine linker at the 4-position of the isoindoline ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆N₄O₄ | [2] |

| Molecular Weight | 386.45 g/mol | [2] |

| CAS Number | 2093387-55-2 | [2] |

| Appearance | Solid | [3] |

| Solubility | DMSO: 110 mg/mL (with ultrasonic) | [4] |

| Storage | Store at -20°C | [4] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic efficacy of pomalidomide and its derivatives, including this compound, stems from their ability to modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1] When incorporated into a PROTAC, the pomalidomide moiety of this compound binds to CRBN. This binding event brings the target protein, tethered to the other end of the PROTAC, into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. This process of targeted degradation leads to the selective removal of the protein of interest from the cellular environment.

The degradation of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), by pomalidomide is a key aspect of its anti-myeloma activity.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. 4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, HCl salt, 2093387-55-2 | BroadPharm [broadpharm.com]

- 3. Pomalidomide-5-C7-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pomalidomide-C7-NH2 in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide, a derivative of thalidomide, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase and has become a cornerstone in the design of CRBN-recruiting PROTACs.[3][4] This guide focuses on Pomalidomide-C7-NH2, a key building block for PROTAC synthesis, detailing its role, the underlying biological pathways, and the experimental protocols necessary for its application in targeted protein degradation. This compound is an E3 ligase ligand-linker conjugate, incorporating the Pomalidomide moiety for CRBN recruitment and a seven-carbon alkyl chain with a terminal amine group (NH2) for facile conjugation to a POI-binding ligand.[5][6]

The Core Function of Pomalidomide in PROTACs: Hijacking the Ubiquitin-Proteasome System

The fundamental role of the Pomalidomide moiety within a PROTAC is to recruit the CRBN E3 ubiquitin ligase, a component of the Cullin-RING E3 ligase 4 (CRL4) complex.[7][8] By binding to CRBN, the Pomalidomide-based PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides.[2] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]

Signaling Pathway of Pomalidomide-Based PROTACs

The mechanism of action of a Pomalidomide-based PROTAC can be visualized as a catalytic cycle that hijacks the cell's natural protein degradation machinery.

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a Pomalidomide-based PROTAC is determined by its ability to bind CRBN and induce the degradation of the target protein. These parameters are quantified by binding affinity (Kd or IC50) and degradation potency (DC50 and Dmax).

Pomalidomide and Analogs: Binding Affinity to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM | ~2-3 µM | Competitive Titration, Competitive Binding Assay |

| Lenalidomide | ~178 nM | ~1.5-3 µM | Competitive Titration, Competitive Binding Assay |

| Thalidomide | ~250 nM | - | Competitive Titration |

Note: Data compiled from multiple sources.[9][10] The affinity of Pomalidomide for CRBN is in the sub-micromolar to low micromolar range, which is sufficient for efficient recruitment of the E3 ligase.[11]

Representative Pomalidomide-Based PROTAC Degradation Data

| PROTAC | Target Protein | DC50 | Dmax | Cell Line |

| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified |

| Compound 16 | EGFR | 32.9 nM | 96% | A549 |

Note: This table presents data for specific Pomalidomide-based PROTACs to illustrate the achievable degradation potency.[1][12] The DC50 and Dmax values are highly dependent on the target protein, the linker, and the cell line used.

Experimental Protocols

Synthesis of this compound

General Synthetic Scheme:

-

Alkylation: React Pomalidomide with a linker containing a leaving group (e.g., bromide) at one end and a protected amine (e.g., Boc-protected amine) at the other end in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Deprotection: Remove the protecting group from the terminal amine to yield the final this compound product.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and can be used to determine the binding affinity of this compound to CRBN.[14][15]

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

This compound

-

Pomalidomide (as a positive control)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound and Pomalidomide in assay buffer.

-

In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" controls.

-

Add a constant concentration of the fluorescently labeled thalidomide probe to all wells.

-

Initiate the binding reaction by adding a constant concentration of the CRBN-DDB1 complex to all wells.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]

Materials:

-

Cell line expressing the target protein

-

Pomalidomide-based PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with the primary antibody against the target protein.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control.

-

Data Presentation: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein.[7][16]

Materials:

-

Recombinant His-tagged POI

-

Recombinant CRL4-CRBN E3 ligase complex

-

Pomalidomide-based PROTAC

-

E1 and E2 ubiquitinating enzymes

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, and the CRL4-CRBN complex.

-

Add PROTAC and POI: Add the Pomalidomide-based PROTAC and the recombinant POI.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated POI.

Conclusion

This compound is a critical and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its pre-functionalized nature simplifies the synthesis of these powerful protein degraders. By understanding the underlying mechanism of action and employing the detailed experimental protocols provided in this guide, researchers can effectively design, synthesize, and evaluate novel Pomalidomide-based PROTACs for the targeted degradation of disease-causing proteins, paving the way for new therapeutic interventions.

References

- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Ubiquitination Assay - Profacgen [profacgen.com]

The Core Mechanism of Pomalidomide-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has emerged as a pivotal therapeutic agent, particularly in the treatment of relapsed and refractory multiple myeloma.[1] Its potent anti-neoplastic and immunomodulatory activities are rooted in its function as a "molecular glue." Pomalidomide selectively binds to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor, effectively hijacking the CRL4-CRBN complex.[1][2][3][4] This binding event allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[1][3][4][5] This guide provides an in-depth exploration of the core mechanism of action of pomalidomide, focusing on its role in protein degradation, with detailed data, experimental protocols, and pathway visualizations.

The Central Mechanism: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, responsible for degrading over 80% of proteins in eukaryotic cells.[3] The specificity of this system is largely determined by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins. Pomalidomide's mechanism of action is centered on its ability to modulate the function of the Cullin-4 RING E3 ubiquitin ligase complex, specifically the CRL4-CRBN complex.[1][2][3][4]

Pomalidomide acts as a molecular glue, binding to a specific pocket in the Cereblon (CRBN) protein, which serves as the substrate receptor for the CRL4 E3 ligase complex.[1][2][3][4] This binding event induces a conformational change in CRBN, creating a novel binding surface that has a high affinity for certain "neosubstrate" proteins that would not normally be targeted by this E3 ligase.[3] This induced proximity between the E3 ligase and the neosubstrate leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][4][5]

Signaling Pathway of Pomalidomide-Induced Protein Degradation

Caption: Pomalidomide binds to CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrate proteins, leading to downstream therapeutic effects.

Key Neosubstrates and Downstream Consequences

The therapeutic effects of pomalidomide are a direct result of the degradation of its specific neosubstrates.

Ikaros (IKZF1) and Aiolos (IKZF3)

The most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][] These proteins are critical regulators of lymphocyte development and are often overexpressed in multiple myeloma.[2] Pomalidomide-induced degradation of Ikaros and Aiolos leads to a cascade of downstream effects:

-

Direct Anti-Myeloma Effects: The degradation of IKZF1 and IKZF3 results in the downregulation of key oncogenic proteins, including interferon regulatory factor 4 (IRF4) and c-Myc.[1][4][] This, in turn, leads to cell cycle arrest and apoptosis in myeloma cells.[1][]

-

Immunomodulatory Effects: The degradation of these transcription factors in T cells leads to enhanced production of interleukin-2 (IL-2) and other cytokines that regulate T cell function, thereby boosting the anti-tumor immune response.[2]

Other Neosubstrates

Research has identified other proteins that are targeted for degradation by pomalidomide, expanding our understanding of its pleiotropic effects. These include:

-

ARID2: A subunit of the chromatin remodeling complex PBAF. Its degradation by pomalidomide contributes to the anti-myeloma effect.[3][7]

-

Promyelocytic Leukemia Zinc Finger (PLZF): This transcription factor is particularly sensitive to pomalidomide. Its degradation may have implications for certain types of leukemia.[3][7]

-

Zinc Finger Proteins (ZFPs): A broader class of zinc finger-containing proteins have been identified as pomalidomide-dependent neosubstrates.[8][9]

Quantitative Analysis of Pomalidomide's Activity

The efficacy of pomalidomide as a protein degrader can be quantified through several key metrics.

| Parameter | Description | Pomalidomide | Reference |

| Binding Affinity (CRBN) | |||

| IC50 | The concentration of pomalidomide required to inhibit 50% of the binding of a competitor to the CRBN-DDB1 complex. | ~3 µM | [10][11] |

| Kd | The dissociation constant, indicating the affinity of pomalidomide for CRBN. A lower Kd signifies a stronger binding affinity. | 12.5 µM (by ITC) | [12] |

| Degradation Potency | |||

| DC50 | The concentration of pomalidomide required to degrade 50% of the target protein. | Pomalidomide is a more potent degrader than lenalidomide for most targets (except CK1α).[13] | [13][14] |

| Dmax | The maximum level of protein degradation achieved. | Pomalidomide induces more complete degradation of most substrates compared to lenalidomide and thalidomide.[13] | [13][14] |

Experimental Protocols for Studying Pomalidomide's Mechanism

Validating the mechanism of action of pomalidomide and characterizing its effects on neosubstrate degradation require a series of well-defined experimental procedures.

Experimental Workflow for Functional Validation

Caption: A typical experimental workflow for the functional validation of pomalidomide-mediated protein degradation.

Detailed Methodologies

1. Western Blot for Protein Degradation

-

Objective: To quantify the dose-dependent degradation of a target protein.[15]

-

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell lines like U266) at an appropriate density. Treat with a range of pomalidomide concentrations for a specified time (e.g., 6 hours).[16]

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15][17]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[15][17]

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Follow with an HRP-conjugated secondary antibody.[15][17]

-

Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities to determine the extent of protein degradation.[15][16]

-

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Objective: To demonstrate the pomalidomide-dependent interaction between CRBN and the neosubstrate.

-

Protocol:

-

Cell Treatment: Treat cells with pomalidomide or a vehicle control.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[17]

-

Immunoprecipitation: Incubate cell lysates with an antibody against either CRBN or the target neosubstrate overnight at 4°C.[17]

-

Bead Capture and Washing: Capture the antibody-protein complexes with protein A/G beads and wash to remove non-specific binders.[17]

-

Elution and Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot for the presence of the other components of the ternary complex (CRBN, neosubstrate). An increased association in the presence of pomalidomide confirms its role as a molecular glue.

-

3. Ubiquitination Assay

-

Objective: To detect the polyubiquitination of the neosubstrate.

-

Protocol:

-

Cell Treatment: Treat cells with pomalidomide. In a parallel experiment, co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[15]

-

Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.[15]

-

Immunoprecipitation: Immunoprecipitate the target neosubstrate.[15]

-

Western Blot Analysis: Elute the immunoprecipitated protein and perform a Western blot using an antibody against ubiquitin. A high molecular weight smear indicates polyubiquitination of the target protein.[15]

-

Conclusion

Pomalidomide represents a paradigm-shifting therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-driving proteins.[3][18] Its mechanism of action, centered on the hijacking of the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of neosubstrates like Ikaros and Aiolos, has been extensively characterized.[1][2][3][4] This in-depth understanding of its molecular mechanism not only explains its clinical efficacy but also provides a robust framework for the development of novel protein-degrading therapeutics. The continued exploration of pomalidomide's full neosubstrate repertoire and the nuances of its interactions with the UPS will undoubtedly pave the way for the next generation of targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

- 7. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 13. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Synthesis and Purification of Pomalidomide-C7-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pomalidomide-C7-NH2, a key building block in the development of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs). Pomalidomide acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of this enzyme to a target protein for degradation. The C7-NH2 linker provides a seven-carbon spacer with a terminal primary amine, allowing for versatile conjugation to a target protein ligand.

Synthetic Strategy

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available starting material, 4-fluorothalidomide, and reacts it with a suitable C7 amine linker. This method is favored due to its high selectivity and good yields.[1][2][3]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-1,7-diaminoheptane

To ensure selective reaction at one of the amino groups, it is often advantageous to use a mono-protected diamine.

-

Reagents: 1,7-Diaminoheptane, Di-tert-butyl dicarbonate (Boc)2O, Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure:

-

Dissolve 1,7-diaminoheptane (1.0 eq) in DCM.

-

Add TEA (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)2O (1.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, DCM/MeOH gradient) to yield the mono-Boc-protected diamine.

-

Synthesis of tert-Butyl (7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptyl)carbamate (Protected Pomalidomide-C7-NH-Boc)

This key step involves the SNAr reaction between 4-fluorothalidomide and the protected diamine.

-

Reagents: 4-Fluorothalidomide, N-(tert-Butoxycarbonyl)-1,7-diaminoheptane, N,N-Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).[1][4][5]

-

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add N-(tert-Butoxycarbonyl)-1,7-diaminoheptane (1.1 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the Boc-protected pomalidomide conjugate.

-

Deprotection of Boc-Protected Pomalidomide-C7-NH-Boc to Yield this compound

The final step is the removal of the Boc protecting group to yield the desired primary amine.

-

Reagents: Protected Pomalidomide-C7-NH-Boc, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected pomalidomide conjugate in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by reverse-phase HPLC or by precipitation and washing to yield the final this compound as a salt (e.g., hydrochloride or trifluoroacetate).

-

Quantitative Data Summary

The following table summarizes typical yields for the key reaction steps, based on literature reports for similar pomalidomide-linker conjugations.[1][4][5]

| Step | Reaction Type | Starting Materials | Typical Yield (%) |

| 1. Mono-Boc Protection | Amine Protection | 1,7-Diaminoheptane, (Boc)2O | 40-60 |

| 2. SNAr Reaction | C-N Coupling | 4-Fluorothalidomide, Mono-Boc-1,7-diaminoheptane | 60-80 |

| 3. Boc Deprotection | Amine Deprotection | Protected Pomalidomide-C7-NH-Boc, TFA or HCl | >90 |

| Overall | - | 1,7-Diaminoheptane, 4-Fluorothalidomide | 20-45 |

Purification and Characterization

Purification

-

Column Chromatography: Silica gel is commonly used for the purification of intermediates. The choice of eluent system depends on the polarity of the compound. For the Boc-protected intermediate, a gradient of hexanes and ethyl acetate is often effective.

-

Reverse-Phase HPLC (RP-HPLC): This is the preferred method for the final purification of this compound, especially for achieving high purity required for biological assays. A C18 column with a water/acetonitrile gradient containing a small amount of TFA or formic acid is typically used.

-

Crystallization: If the final product or intermediates are crystalline solids, crystallization can be an effective purification method.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

PROTAC Formation Signaling Pathway

This compound is a crucial component in the assembly of PROTACs. The terminal amine allows for its conjugation to a linker attached to a ligand that binds to a protein of interest (POI). The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the POI.

Caption: PROTAC assembly and mechanism of action.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Careful monitoring of each step and thorough characterization of the final product are essential for successful downstream applications in drug discovery and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

In-Depth Technical Guide: Cereblon-Binding Affinity of Pomalidomide-C7-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of Pomalidomide-C7-NH2 to the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a functionalized derivative of pomalidomide, designed as a ligand for CRBN and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The C7-NH2 linker serves as a versatile attachment point for a ligand that binds to a target protein of interest. Understanding the binding affinity of this E3 ligase ligand is crucial for the design and efficacy of the resulting PROTAC molecule.

Quantitative Data Presentation

While specific quantitative binding affinity data for this compound is not extensively available in peer-reviewed literature, the affinity is predicated on the interaction of its parent molecule, pomalidomide, with Cereblon. The addition of the C7-NH2 linker is not expected to drastically alter the binding affinity. The following table summarizes the reported binding affinities for pomalidomide to CRBN.

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[1] | ~1.2 µM, ~2 µM[2], ~3 µM[3][4] | Competitive Titration[1], Competitive Binding Assay[2], Thermal Shift Assay[3][4] |

| Lenalidomide | ~178 nM[1] | ~2 µM, ~3 µM[3][4] | Competitive Titration[1], Competitive Binding Assay, Thermal Shift Assay[3][4] |

| Thalidomide | ~250 nM[1] | ~30 µM[3][4] | Competitive Titration[1], Thermal Shift Assay[3][4] |

Experimental Protocols

Several biophysical and biochemical assays can be employed to determine the binding affinity of this compound to Cereblon. Below are detailed methodologies for commonly used techniques.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the test compound (this compound), leading to a decrease in the fluorescence polarization signal.

Materials:

-

Recombinant human CRBN/DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide or Bodipy-thalidomide)[5][6]

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1% DMSO, and 0.1% pluronic acid-127)

-

This compound

-

Pomalidomide (as a positive control)[5]

-

Black, low-binding 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization[5]

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. A similar serial dilution of pomalidomide should be prepared as a positive control.

-

Dispense the serially diluted compounds into the wells of the black 384-well microplate. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.

-

Prepare a mixture containing the CRBN/DDB1 complex (e.g., 400 nM) and the fluorescently labeled thalidomide probe (e.g., 5 nM) in the assay buffer.

-

Add 20 µL of the CRBN/DDB1 and probe mixture to each well containing the test compounds and controls.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).[5]

-

The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Thermal Shift Assay (TSA)

This assay measures the change in the thermal stability of the CRBN protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

-

Purified recombinant CRBN/DDB1 complex[3]

-

SYPRO Orange dye[3]

-

Assay Buffer (e.g., 25 mM Tris HCl, pH 8.0, 150 mM NaCl)[3]

-

This compound

-

Real-time PCR instrument[2]

Procedure:

-

In a microplate, mix the CRBN/DDB1 complex (e.g., 2 µg) with the SYPRO Orange dye in the assay buffer.[3]

-

Add the test compound (this compound) or a vehicle control to the mixture.

-

Place the samples in a real-time PCR instrument.

-

Gradually increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 70°C) in stepwise increments.[3]

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its midpoint of transition. The shift in Tm in the presence of the compound compared to the vehicle control indicates binding.

Mandatory Visualizations

Signaling Pathway

The binding of pomalidomide and its derivatives to Cereblon alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the recruitment of "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the native complex.[7] The subsequent polyubiquitination of these neosubstrates marks them for degradation by the 26S proteasome.[8] The degradation of IKZF1 and IKZF3 in multiple myeloma cells results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, leading to apoptosis.[8][9]

Caption: this compound binds to CRBN, leading to the degradation of IKZF1/3 and subsequent apoptosis.

Experimental Workflow

The following diagram illustrates the workflow for the Fluorescence Polarization-based competitive binding assay.

Caption: Workflow for determining Cereblon binding affinity using a Fluorescence Polarization assay.

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

The Rise of Pomalidomide: From Immunomodulator to a Cornerstone of Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has carved a significant niche in the therapeutic landscape, initially as a powerful agent against multiple myeloma and more recently as a fundamental component in the revolutionary field of targeted protein degradation.[1] Its unique mechanism of action, which involves hijacking the cellular ubiquitin-proteasome system, has opened up new avenues for drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, mechanism, and application of pomalidomide-based E3 ligase ligands, offering detailed data, experimental protocols, and visual workflows to empower researchers in this dynamic field.

The Discovery of Cereblon as the Target of Pomalidomide

The journey of pomalidomide is intertwined with the history of its predecessor, thalidomide. While thalidomide's therapeutic effects were known for decades, its precise mechanism of action remained elusive until the landmark discovery that it binds to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[2] Pomalidomide, an analog of thalidomide, was found to bind to CRBN with a significantly higher affinity, explaining its enhanced potency.[3] This pivotal discovery transformed our understanding of IMiDs and laid the groundwork for their rational application in targeted protein degradation.

Mechanism of Action: A Molecular Glue Approach

Pomalidomide functions as a "molecular glue," inducing a novel interaction between CRBN and specific target proteins, known as neosubstrates.[4] By binding to CRBN, pomalidomide alters its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins that would not normally be targeted by this E3 ligase.

The primary neosubstrates of pomalidomide in the context of its anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The degradation of these factors leads to a cascade of downstream effects, including the downregulation of key survival proteins like c-Myc and IRF4, ultimately resulting in the apoptosis of cancer cells.[6]

Signaling Pathway of Pomalidomide-Induced Degradation

The following diagram illustrates the signaling cascade initiated by pomalidomide.

Caption: Pomalidomide binds to CRBN, forming a ternary complex with neosubstrates IKZF1/IKZF3, leading to their ubiquitination and proteasomal degradation, which in turn causes downregulation of c-Myc and IRF4, inducing apoptosis.

Pomalidomide as an E3 Ligase Ligand in PROTACs

The ability of pomalidomide to recruit CRBN has been ingeniously exploited in the design of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that binds to an E3 ligase (in this case, pomalidomide or a derivative), and a linker connecting the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination and degradation of the POI.

Workflow for the Development of Pomalidomide-Based PROTACs

The development of a novel pomalidomide-based PROTAC follows a systematic workflow.

Caption: A typical workflow for the development and evaluation of pomalidomide-based PROTACs.

Quantitative Data Presentation

The efficacy of pomalidomide and its PROTAC derivatives is determined by several key quantitative parameters.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[3] | 1.2 - 3 µM[7] | Competitive Titration, Competitive Binding Assay[3][7] |

| Lenalidomide | ~178 nM[3] | ~2 µM[8] | Competitive Binding Assay[3][8] |

| Thalidomide | ~250 nM[3] | >10 µM | Competitive Binding Assay[3] |

Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 16 | EGFR | A549 | 32.9 | 96 | [9] |

| ZQ-23 | HDAC8 | - | 147 | 93 | [10] |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [7] |

| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [7] |

| NC-1 | BTK | Mino | 2.2 | 97 | [4] |

Table 3: Pharmacokinetic Parameters of Pomalidomide

| Parameter | Value | Species | Administration | Reference |

| Tmax | 2 - 3 hours | Human | Oral | [11] |

| t1/2 (elimination) | 7.3 hours | Human | Oral | [12] |

| Apparent Clearance (CL/F) | 3.9 L/h | Human | Oral | [12] |

| Apparent Volume of Distribution (Vc/F) | 43 L | Human | Oral | [12] |

| Plasma Protein Binding | 12% - 44% | Human | - | [11] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of pomalidomide-based ligands.

Synthesis of Pomalidomide-C5-Azide

Pomalidomide-C5-azide is a key building block for constructing PROTACs via "click chemistry."[13]

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [1]

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM).

Step 2: Synthesis of Pomalidomide-C5-Azide [1]

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.

Western Blot for PROTAC-Induced Protein Degradation

This is the primary assay to confirm and quantify the degradation of a target protein.[14]

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

The discovery of pomalidomide's interaction with Cereblon has not only provided a deeper understanding of its own therapeutic effects but has also catalyzed a paradigm shift in drug discovery. As a highly effective E3 ligase ligand, pomalidomide and its derivatives are central to the rapidly expanding field of targeted protein degradation. The data, protocols, and workflows presented in this guide offer a comprehensive resource for researchers aiming to harness the power of pomalidomide-based ligands to develop novel therapeutics for a wide range of diseases. The continued exploration and optimization of these molecules hold immense promise for the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. google.com [google.com]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Pomalidomide-C7-NH2 for Inducing Ubiquitination of Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted protein degradation has opened new avenues in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide, an immunomodulatory drug, and its derivatives have been widely adopted for their ability to bind to the Cereblon (CRBN) E3 ligase. This technical guide provides a comprehensive overview of Pomalidomide-C7-NH2, a pomalidomide derivative with a C7 amine linker, as a critical building block for PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols for its use, present quantitative data on its efficacy in mediating protein degradation, and visualize key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Pomalidomide and Targeted Protein Degradation

Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event allosterically modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not the natural targets of CRBN.[3][4] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

This "molecular glue" mechanism has been ingeniously co-opted in the development of PROTACs. In this strategy, a pomalidomide moiety serves as the "anchor" that binds to CRBN, while a "warhead" ligand binds to a specific protein of interest (POI). These two elements are connected by a chemical linker. The resulting PROTAC molecule forms a ternary complex between the POI and the CRBN E3 ligase, leading to the ubiquitination and degradation of the POI.[5] this compound is a pomalidomide derivative functionalized with a 7-carbon alkyl chain terminating in an amine group, providing a versatile attachment point for linkers to various protein-targeting ligands.[3][6]

Mechanism of Action: this compound in PROTACs

The core function of a this compound-based PROTAC is to induce the proximity of a target protein to the CRL4-CRBN E3 ubiquitin ligase complex, thereby triggering the target's degradation. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and CRBN, forming a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[7][8]

-

Ubiquitination: Within the ternary complex, the E3 ligase machinery, including an E1 activating enzyme, an E2 conjugating enzyme, and the CRL4-CRBN E3 ligase, facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of the POI.[9] This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides, while the ubiquitin molecules are recycled.[10] The PROTAC molecule, having catalyzed the ubiquitination event, is released and can engage in further rounds of degradation, acting in a catalytic manner.

Signaling Pathway of Pomalidomide-Based PROTAC Action

Data Presentation: Efficacy of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is typically quantified by two parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achieved. The binding affinities (Kd ) of the PROTAC to its target and to CRBN, as well as the affinity of the ternary complex, are also crucial determinants of its overall performance.

Table 1: Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| MT-802 | BTK | PEG-based (8 atoms) | ~9 | >99 | Namalwa |

| MT-809 | BTK | PEG-based (12 atoms) | ~12 | >99 | Namalwa |

| Compound 15 | EGFR (WT) | Alkyl-ether | 43.4 | >90 | A549 |

| Compound 16 | EGFR (WT) | Alkyl-ether | 32.9 | 96 | A549 |

| NC-1 | BTK | PEG-based | 2.2 | 97 | Mino |

Data synthesized from published literature.[11][12][13]

Table 2: Binding Affinities of Pomalidomide and PROTAC Components

| Molecule | Binding Partner(s) | Kd | Assay Method |

| Pomalidomide | CRBN | ~157 nM | Competitive Titration |

| Lenalidomide | CRBN | ~178 nM | Competitive Titration |

| Thalidomide | CRBN | ~250 nM | Competitive Titration |

| MZ1 (PROTAC) | BRD4BD2 | 1 nM | SPR |

| MZ1 (PROTAC) | VHL | 29 nM | SPR |

| BRD-5110 (PROTAC) | PPM1D | 1 nM | SPR |

| BRD-5110 (PROTAC) | CRBN (truncated) | ~3 µM | SPR |

Data synthesized from published literature.[14][15][16]

Experimental Protocols

A robust experimental workflow is essential for the successful development and characterization of this compound-based PROTACs. This section provides detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound involves the alkylation of the amino group of pomalidomide with a linker containing a protected amine, followed by deprotection.

Materials:

-

Pomalidomide

-

1-bromo-7-(tert-butoxycarbonylamino)heptane

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkylation:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1-bromo-7-(tert-butoxycarbonylamino)heptane (1.5 eq).

-

Stir the reaction mixture at 60 °C for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(7-(tert-butoxycarbonylamino)heptyl)-pomalidomide.

-

-

Deprotection:

-

Dissolve the purified product from the previous step in DCM.

-

Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery in a test tube to directly assess the ability of a PROTAC to induce ubiquitination of the target protein.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D3)[9]

-

Recombinant human CRL4-CRBN complex

-

Recombinant human ubiquitin

-

Recombinant target protein (POI)

-

ATP solution (100 mM)

-

10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM DTT)

-

This compound-based PROTAC

-

DMSO (as vehicle control)

-

5x SDS-PAGE sample buffer

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing E1, E2, CRL4-CRBN, ubiquitin, and the target protein in 1x Ubiquitination Reaction Buffer.

-

For a 25 µL reaction, typical final concentrations are: E1 (50-100 nM), E2 (200-500 nM), CRL4-CRBN (50-100 nM), Ubiquitin (5-10 µM), POI (200-500 nM).[1]

-

Aliquot the master mix into microcentrifuge tubes.

-

Add the PROTAC to the desired final concentrations (e.g., a serial dilution from 0.1 to 10 µM). Include a DMSO vehicle control.

-

-

Reaction and Termination:

-

Initiate the reaction by adding ATP to a final concentration of 2-5 mM.[1]

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reactions by adding 5 µL of 5x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of the active PROTAC.

-

Cellular Protein Degradation Assay (Western Blot)

This is the standard assay to measure the degradation of a target protein in a cellular context.

Materials:

-

Cell line expressing the POI

-

Complete cell culture medium

-

This compound-based PROTAC

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax.

-

Mandatory Visualizations

PROTAC Development and Evaluation Workflow

Logical Relationship of Ternary Complex Formation and Degradation

Conclusion

This compound serves as a powerful and versatile building block in the development of PROTACs for targeted protein degradation. Its high-affinity binding to the CRBN E3 ligase provides a robust anchor for recruiting a wide array of target proteins to the cellular degradation machinery. The C7-NH2 linker offers a convenient point of attachment for diverse chemical moieties, enabling the synthesis of a broad range of PROTAC molecules. This technical guide has provided an in-depth overview of the mechanism of action, key quantitative data, and detailed experimental protocols for the utilization of this compound in PROTAC research. The provided visualizations of the underlying biological pathways and experimental workflows are intended to serve as a practical resource for scientists and researchers in the field. As the landscape of targeted protein degradation continues to evolve, a thorough understanding of these fundamental components and methodologies will be crucial for the design and development of the next generation of transformative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP15 antagonizes CRL4CRBN-mediated ubiquitylation of glutamine synthetase and neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. jove.com [jove.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UBE2G1 governs the destruction of cereblon neomorphic substrates | eLife [elifesciences.org]

- 10. biopharma.co.uk [biopharma.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. benchchem.com [benchchem.com]

Core Principles of PROTAC Design Utilizing Pomalidomide-C7-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the design of Proteolysis Targeting Chimeras (PROTACs) that incorporate Pomalidomide-C7-NH2 as the E3 ligase-recruiting moiety. Pomalidomide, a derivative of thalidomide, effectively hijacks the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ligase complex, to induce the degradation of specific target proteins. This document details the mechanism of action, key design considerations, quantitative data for representative PROTACs, and detailed experimental protocols for their evaluation.

The PROTAC Mechanism of Action: A Catalytic Cycle of Targeted Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. In the context of this guide, the E3 ligase ligand is pomalidomide.

The catalytic cycle of a pomalidomide-based PROTAC involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a transient ternary complex. This proximity is the cornerstone of PROTAC efficacy.

-

Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CUL4-CRBN complex. This facilitates the transfer of ubiquitin molecules to accessible lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, and is subsequently degraded into smaller peptides.

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can engage in another cycle of binding and degradation, acting as a catalyst.[1]

Core Principles of PROTAC Design with this compound

The design of an effective PROTAC is a multifactorial process that requires careful optimization of each of its components.

-

Warhead Selection: The choice of the ligand for the target protein is critical. It should exhibit sufficient binding affinity and selectivity for the intended target. The exit vector of the warhead, the point of attachment for the linker, must be carefully chosen to not disrupt binding to the target protein.

-

E3 Ligase Ligand: Pomalidomide is a well-established CRBN ligand. The this compound building block provides a convenient amino group for linker attachment, which is typically positioned away from the CRBN binding interface, thus preserving its interaction with the E3 ligase.

-

Linker Optimization: The linker is arguably the most critical and empirical component of PROTAC design. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex.

-

Length: The linker must be long enough to span the distance between the target protein and CRBN without inducing steric hindrance, yet not so long that it leads to unproductive binding or poor physicochemical properties.

-

Composition: The composition of the linker (e.g., PEG, alkyl chains) affects the solubility, cell permeability, and metabolic stability of the PROTAC.

-

Attachment Points: The points at which the linker is attached to the warhead and pomalidomide can dramatically impact the geometry of the ternary complex and, consequently, its stability and degradation efficiency.

-

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize quantitative data for several pomalidomide-based PROTACs targeting different proteins. While not all of these studies explicitly state the use of this compound, they represent the broader class of pomalidomide-based degraders.

Table 1: Pomalidomide-Based PROTACs Targeting Kinases

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 16 | EGFR | A549 | 43.4 | >90 | [2][3] |

| Compound 7o | Bcr-Abl (T315I) | Ba/F3T315I | ~100 | 69.89 | [4] |

| P13I | BTK | MOLM-14 | <100 | >90 | [5] |

| Compound 9 | IRAK4 | OCI-LY10 | ~1000 | >80 | [6] |

Table 2: Pomalidomide-Based PROTACs Targeting Other Proteins

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | DLBCL lines | <10 | >90 | [7] |

| Compound 2 | B-Raf | MCF-7 | ~2700 (IC50) | >80 | |

| Compound 6b | BRD4 | HCC1806 | <10 | ~100 | [8] |

Experimental Protocols

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound dissolved in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of biomolecular interactions in real-time and in a label-free manner. It is invaluable for characterizing the formation and stability of the PROTAC-induced ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Purified recombinant target protein and CRBN-DDB1 complex

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for covalent coupling) or streptavidin-coated chip (for biotinylated protein)

Procedure:

-

Immobilization:

-

Immobilize the E3 ligase (CRBN-DDB1) onto the sensor chip surface. This can be done via amine coupling or by using a biotinylated E3 ligase on a streptavidin-coated chip.

-

-

Binary Interaction Analysis (PROTAC to CRBN):

-

Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these pre-incubated solutions over the immobilized CRBN surface.

-

The binding response will reflect the formation of the ternary complex.

-

Determine the apparent binding affinity (KD,app) of the ternary complex.

-

-

Cooperativity Calculation:

-

Cooperativity (α) is a measure of the influence of the target protein on the PROTAC's affinity for CRBN (and vice versa). It is calculated as the ratio of the binary KD to the ternary KD,app:

-

α = KD (PROTAC to CRBN) / KD,app (Ternary Complex)

-

-

An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to CRBN.

-

Downstream Signaling of BRD4 Degradation

As a case study, the degradation of Bromodomain and Extra-Terminal domain (BET) protein BRD4 by a pomalidomide-based PROTAC has profound effects on downstream signaling pathways, particularly those related to oncogenesis. BRD4 is a key transcriptional coactivator that regulates the expression of several important oncogenes, most notably c-Myc.

The degradation of BRD4 leads to:

-

Reduced c-Myc Expression: BRD4 is essential for the transcriptional elongation of the MYC gene. Its degradation leads to a rapid and sustained downregulation of c-Myc protein levels.[7]

-

Cell Cycle Arrest: c-Myc is a critical regulator of the cell cycle. Its downregulation leads to cell cycle arrest, typically at the G1 phase.

-

Induction of Apoptosis: The suppression of c-Myc and other pro-survival factors regulated by BRD4 ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells.[7]

Conclusion

The design of PROTACs utilizing this compound offers a powerful strategy for the targeted degradation of disease-relevant proteins. Success in this endeavor hinges on a multi-parameter optimization process that considers the binding affinities of the warhead and E3 ligase ligand, as well as the crucial role of the linker in facilitating the formation of a stable and productive ternary complex. The experimental protocols and design principles outlined in this guide provide a solid foundation for researchers and drug development professionals to advance their efforts in this exciting and rapidly evolving field of targeted protein degradation.

References

- 1. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]